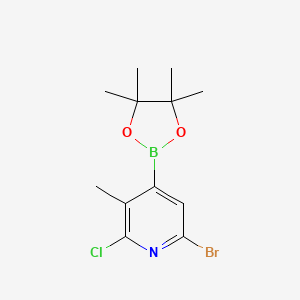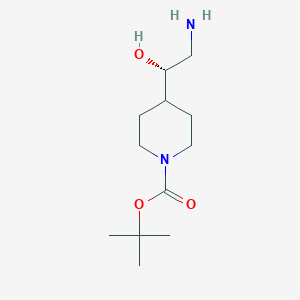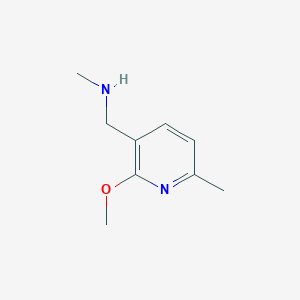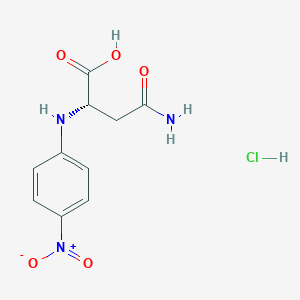
4,6-Diamino-5-(formylamino)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride is a chemical compound with the molecular formula C5H7N5O·HCl It is a derivative of pyrimidine and is known for its role as an oxidized DNA base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce N-(4,6-Diaminopyrimidin-5-yl)formamide .
Industrial Production Methods
Industrial production methods for N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role as an oxidized DNA base and its involvement in DNA damage and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride exerts its effects involves its interaction with DNA. As an oxidized DNA base, it can form pairs with canonical nucleic acid bases, leading to DNA damage and mutations. This interaction is particularly significant in the context of oxidative stress and neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diamino-5-formamidopyrimidine: A closely related compound with similar properties and applications.
FAPy-adenine: Another oxidized DNA base that shares structural similarities with N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride.
Uniqueness
N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride is unique due to its specific molecular structure and its ability to form stable dimers with thymine under certain conditions. This property distinguishes it from other similar compounds and makes it particularly useful in studies related to DNA damage and repair mechanisms .
Propiedades
Fórmula molecular |
C5H8ClN5O |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
N-(4,6-diaminopyrimidin-5-yl)formamide;hydrochloride |
InChI |
InChI=1S/C5H7N5O.ClH/c6-4-3(10-2-11)5(7)9-1-8-4;/h1-2H,(H,10,11)(H4,6,7,8,9);1H |
Clave InChI |
FQEINBOKAZTOTD-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)N)NC=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)






![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)



